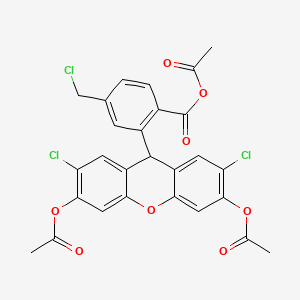
6-CM-H2Dcfda
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CM-H2DCFDA is a member of the class of xanthenes that is the acetic anhydride of dihydrofluorescein diacetate carrying additional chloro substituents at positions 2 and 7 as well as a chloromethyl substituent para to the anhydride function. It is an acetate ester, an acyclic carboxylic anhydride, an organochlorine compound and a member of xanthenes. It derives from a fluorescein.
科学的研究の応用
Scientific Research Applications
The applications of 6-CM-H2Dcfda span various fields within biological and medical research, including:
- Oxidative Stress Assessment
- Cell Cycle Studies
-
Cancer Research
- In cancer studies, this compound has been instrumental in evaluating the oxidative state of cancer cells. For instance, its application has revealed significant heterogeneity in ROS levels among chronic lymphocytic leukemia (CLL) cells, highlighting potential targets for treatment strategies aimed at modulating oxidative stress .
- Neurobiology
- Pharmacological Studies
Case Study 1: Oxidative Stress in Chronic Lymphocytic Leukemia
In a study examining CLL cells, researchers utilized this compound to measure intracellular ROS levels. The findings indicated substantial variability in ROS production among patient samples, suggesting that targeting oxidative stress could be a viable therapeutic approach for managing CLL .
Case Study 2: Cell Cycle and ROS Dynamics
A modified method using this compound allowed researchers to monitor ROS production during the cell cycle without altering DCF oxidation. This study provided insights into how different phases of the cell cycle are affected by oxidative stress and could inform strategies for cancer treatment .
Data Table: Comparative Analysis of ROS Detection Methods
| Methodology | Sensitivity | Specificity | Leakage Control | Application Area |
|---|---|---|---|---|
| Flow Cytometry with this compound | High | High | Excellent | Cell cycle analysis, cancer research |
| Fluorescence Microscopy | Moderate | Moderate | Moderate | General oxidative stress assessment |
| Standard DCF Assay | Low | Low | Poor | Initial screening assays |
特性
分子式 |
C27H19Cl3O8 |
|---|---|
分子量 |
577.8 g/mol |
IUPAC名 |
acetyl 4-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)17-6-15(11-28)4-5-16(17)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |
InChIキー |
VTCFEPXKEHCPGA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=CC(=C4)CCl)C(=O)OC(=O)C)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















